Cas no 64376-00-7 (2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl-)

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl- structure
64376-00-7 structure
Product Name:2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl-
CAS-nummer:64376-00-7
MF:C16H14N2O
MW:250.295163631439
CID:423938
PubChem ID:353213
Update Time:2025-04-19

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-8-methyl-4-phenyl-
    • 8-methyl-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one
    • 64376-00-7
    • 8-methyl-4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one
    • BDBM50333014
    • NCI60_004508
    • SR-01000462175-1
    • 8-Methyl-4-phenyl-1,3-dihydro-benzo[b][1,4]diazepin-2-one
    • NSC-600768
    • ChemDiv1_023899
    • CHEMBL394287
    • HMS2157J21
    • Oprea1_067338
    • DTXSID10326541
    • ChemDivAM_001114
    • 8-Methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
    • 8-Methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one #
    • HMS3353B18
    • 2,3-Dihydro-8-methyl-4-phenyl-1H-1,5-benzodiazepin-2-one
    • InChI=1/C16H14N2O/c1-11-7-8-13-15(9-11)18-16(19)10-14(17-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19
    • HMS654O07
    • NSC600768
    • SCWDIXHHIUWDED-UHFFFAOYSA-N
    • CL-393503
    • SR-01000462175
    • MLS000526790
    • SMR000117264
    • Oprea1_610963
    • Inchi: 1S/C16H14N2O/c1-11-7-8-13-15(9-11)18-16(19)10-14(17-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
    • InChI-sleutel: SCWDIXHHIUWDED-UHFFFAOYSA-N
    • LACHT: O=C1CC(C2C=CC=CC=2)=NC2C=CC(C)=CC=2N1

Berekende eigenschappen

  • Exacte massa: 250.11072
  • Monoisotopische massa: 250.111
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 1
  • Complexiteit: 371
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 41.5Ų

Experimentele eigenschappen

  • PSA: 41.46
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